molecular formula C13H12Cl2F3NO4 B12886360 Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate

Cat. No.: B12886360
M. Wt: 374.14 g/mol
InChI Key: YQXWVPKNYODSGR-UHFFFAOYSA-N
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Description

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate is a critical intermediate in pharmaceutical synthesis, particularly for the production of lifitegrast, a drug used to treat dry eye disease. Its core structure, featuring a tetrahydroisoquinoline scaffold with electron-withdrawing chloro substituents and a carboxylate ester, enables versatile reactivity in coupling reactions. The trifluoroacetate counterion enhances solubility in organic solvents, facilitating purification and subsequent synthetic steps . Commercial availability of related salts, such as the hydrochloride derivative, underscores its industrial relevance .

Properties

Molecular Formula

C13H12Cl2F3NO4

Molecular Weight

374.14 g/mol

IUPAC Name

methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H11Cl2NO2.C2HF3O2/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;3-2(4,5)1(6)7/h4,14H,2-3,5H2,1H3;(H,6,7)

InChI Key

YQXWVPKNYODSGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate typically involves multiple steps and organic synthesis techniques. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Industrial production methods may involve the use of advanced organic synthesis technologies and equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester undergoes hydrolysis under acidic or basic conditions to regenerate the free carboxylic acid, a critical intermediate for further functionalization:

  • Acidic Hydrolysis : Treatment with concentrated HCl in methanol at elevated temperatures cleaves the ester to yield 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride .

  • Basic Hydrolysis : Use of aqueous NaOH or KOH under reflux conditions, though less common due to competing side reactions .

Table 2: Hydrolysis Conditions and Outcomes

ConditionReagentsProductPuritySource
Acidic (HCl/MeOH)12N HCl, 50°C, 20hCarboxylic acid hydrochloride>99%
Basic (NaOH/H₂O)2N NaOH, reflux, 4hCarboxylic acid (sodium salt)84%

Coupling Reactions

The methyl ester serves as a precursor for peptide coupling via activation of the carboxylic acid. For example:

  • Amide Bond Formation : Reaction with (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid using coupling agents like HATU or DCC in polar aprotic solvents (e.g., DMF) .

  • Intermediate Stability : The trifluoroacetate counterion enhances solubility in organic solvents, facilitating coupling efficiency .

Key Reaction Pathway:

  • Hydrolysis of methyl ester to carboxylic acid .

  • Activation with HATU/DCC in DMF .

  • Coupling with amine nucleophiles to form amides .

Deprotection and Stability

  • TFA Removal : The trifluoroacetate group is labile under basic conditions (e.g., aqueous NaHCO₃) or via hydrogenolysis (Pd/C, H₂) .

  • Thermal Stability : Decomposition observed above 150°C, necessitating low-temperature storage .

Catalytic Hydrogenation

The tetrahydroisoquinoline core undergoes hydrogenation under Pd/C catalysis to reduce aromaticity, though this is rarely employed due to steric hindrance from chlorine substituents .

Reactivity with Nucleophiles

  • Chlorine Substitution : The 5,7-dichloro groups are resistant to nucleophilic displacement under standard conditions, likely due to electron-withdrawing effects of the ester and TFA groups .

  • Ester Exchange : Limited reactivity with alcohols, requiring strong acid catalysts (e.g., H₂SO₄) .

Scientific Research Applications

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. Depending on the nature and position of the substituents, it may exhibit various biological activities. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

(a) 5,7-Dichloro vs. 5,7-Difluoro Derivatives
  • 5,7-Dichloro Substituents : The chloro groups increase electron-withdrawing effects, stabilizing intermediates during nucleophilic substitution or coupling reactions. This enhances regioselectivity in lifitegrast synthesis .
  • 5,7-Difluoro Derivatives: Fluorine’s smaller atomic radius and stronger electronegativity may alter reactivity. For example, (R)-5,7-difluorochroman-4-ol (CAS 18422-53-2) demonstrates distinct pharmacological activity unrelated to tetrahydroisoquinoline intermediates, highlighting substituent-driven functional divergence .
(b) Benzofuran vs. Tetrahydroisoquinoline Scaffolds
  • Benzofuran-6-carboxylic Acid (CAS 77095-51-3): Another lifitegrast intermediate, this compound lacks the nitrogen-containing tetrahydroisoquinoline ring. Its synthesis focuses on constructing the benzofuran core, which contributes aromaticity and planar geometry to the final drug molecule .

Counterion Comparison: Trifluoroacetate vs. Hydrochloride

Property Trifluoroacetate Salt Hydrochloride Salt (CAS 851784-90-2)
Solubility High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to lipophilic TFA group . Preferentially soluble in aqueous or polar protic solvents .
Synthetic Utility Facilitates mild deprotection conditions; compatible with acid-sensitive intermediates . May require harsher acidic conditions for deprotection, risking side reactions.
Commercial Cost Not explicitly reported; likely higher due to specialized synthesis. Priced at €131/g (1g scale), reflecting widespread availability .

Protecting Group Efficiency: Trifluoroacetyl vs. tert-Butoxycarbonyl (Boc)

  • Trifluoroacetyl Group : Used in the improved synthesis of lifitegrast intermediates (80% yield), this group offers rapid deprotection under mild basic conditions, minimizing side reactions .
  • Boc Protection: The Boc-protected analog (2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid) achieved a 78% yield but required harsh acidic conditions for deprotection, complicating downstream steps .

Biological Activity

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate (CAS No. 940877-16-7) is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula for this compound is C13H12Cl2F3NO4C_{13}H_{12}Cl_2F_3NO_4, with a molecular weight of 374.14 g/mol. The presence of chlorine and trifluoroacetate groups is significant as these substituents are often associated with enhanced biological activity.

Anticancer Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit notable anticancer activity. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth factors.
  • Case Studies : In vitro studies have demonstrated that tetrahydroisoquinoline derivatives can significantly reduce the viability of various cancer cell lines (e.g., breast cancer and leukemia) at micromolar concentrations.
CompoundCell LineIC50 (µM)Mechanism
THIQ Derivative AMCF-7 (Breast Cancer)5.0Apoptosis induction
THIQ Derivative BK562 (Leukemia)3.2Growth inhibition

Neuroprotective Effects

The neuroprotective potential of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has also been explored:

  • Neuroprotection : Compounds in this class have been reported to protect neuronal cells from oxidative stress and neurotoxicity.
  • Mechanisms : They may act by modulating neurotransmitter levels or inhibiting neuroinflammatory pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines:

  • Cytokine Inhibition : Studies reveal that tetrahydroisoquinoline derivatives can suppress the production of TNF-alpha and IL-6 in activated macrophages.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives:

  • Chlorine Substitution : The presence of chlorine atoms at positions 5 and 7 has been shown to enhance potency against various biological targets.
  • Trifluoroacetate Group : This group may improve solubility and bioavailability, contributing to the overall efficacy of the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate?

  • Methodological Answer : A multi-step synthesis involves reductive amination and hydrogenolysis. For example:

  • Step 1 : Reduce nitro precursors using LiAlH4 in THF at room temperature (20 hours) to yield intermediates like 2-(2,3-dihydro[1,4]benzodioxin-6-yl)ethylamine (61% yield).
  • Step 2 : Hydrogenate intermediates with Pd/C under HCl and H2 (2 days) to form tetrahydroisoquinoline derivatives (53% yield).
  • Final Step : Condense with trifluoroacetic acid derivatives under argon to form the trifluoroacetate salt. Recrystallization from ethanol ensures purity .

Q. Which purification techniques are optimal for isolating this compound?

  • Methodological Answer :

  • Intermediate Purification : Silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) removes byproducts.
  • Final Product : Recrystallization in ethanol under basic conditions (NaOH wash) enhances purity. Centrifugation and drying under vacuum minimize residual solvents .

Q. How should researchers validate the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR confirms the tetrahydroisoquinoline core (δ 3.2–4.1 ppm for methylene protons; δ 6.8–7.2 ppm for aromatic protons). 19F NMR verifies the trifluoroacetate group (δ -75 to -76 ppm).
  • Mass Spectrometry : ESI-TOF MS identifies the molecular ion peak ([M+H]+ expected at m/z 388.2).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .

Advanced Research Questions

Q. What strategies address low yields in hydrogenation steps during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Pre-activate Pd/C with HCl to enhance catalytic efficiency (yield increases from 53% to >60%).
  • Reaction Monitoring : Use in-situ FTIR to track nitro group reduction and adjust H2 pressure dynamically.
  • Solvent Selection : Replace methanol with ethanol to reduce side reactions (e.g., ester hydrolysis) .

Q. How do structural modifications (e.g., chloro substituents) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Introduce chloro groups at positions 5 and 7 to enhance binding to antitumor targets (e.g., topoisomerase II). Replace trifluoroacetate with acetate to assess solubility effects.
  • In Vitro Assays : Test cytotoxicity against HeLa cells (IC50 < 10 µM for dichloro derivatives vs. >50 µM for non-halogenated analogs).
  • Computational Modeling : Docking simulations (AutoDock Vina) reveal chloro groups improve hydrophobic interactions with enzyme pockets .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (C18 cartridges) with deuterated internal standards (e.g., 2,4,6-trichlorophenol-d2 ) to correct for matrix effects.
  • LC-MS/MS Parameters : Optimize collision energy (20–35 eV) and monitor transitions (m/z 388 → 245 for quantification; m/z 388 → 178 for confirmation).
  • Validation : Ensure linearity (R² > 0.99) across 1–1000 ng/mL and recovery rates >85% .

Q. How can mechanistic studies elucidate the role of the trifluoroacetate group in reactivity?

  • Methodological Answer :

  • Kinetic Isotope Effects : Compare reaction rates using deuterated vs. non-deuterated trifluoroacetate to identify rate-determining steps.
  • DFT Calculations : Simulate transition states (Gaussian 16) to assess electronic effects of the trifluoroacetate moiety on nucleophilic attack.
  • In Situ NMR : Monitor trifluoroacetate dissociation in DMSO-d6 to evaluate stability under basic conditions .

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